MS-L6

Description

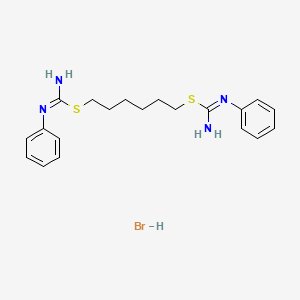

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63498-32-8 |

|---|---|

Molecular Formula |

C20H27BrN4S2 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

6-(N'-phenylcarbamimidoyl)sulfanylhexyl N'-phenylcarbamimidothioate;hydrobromide |

InChI |

InChI=1S/C20H26N4S2.BrH/c21-19(23-17-11-5-3-6-12-17)25-15-9-1-2-10-16-26-20(22)24-18-13-7-4-8-14-18;/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23)(H2,22,24);1H |

InChI Key |

NMHODEFQTQTJIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)SCCCCCCSC(=NC2=CC=CC=C2)N.Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MS-L6 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-L6 is a novel, preclinical small molecule inhibitor of oxidative phosphorylation (OXPHOS) with demonstrated potent anti-tumor activity. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its dual impact on mitochondrial function. The primary mechanism involves the inhibition of the mitochondrial respiratory chain's Complex I (ETC-I) and the uncoupling of oxidative phosphorylation. These actions precipitate a cascade of downstream cellular events, including a profound metabolic shift, induction of oxidative stress, and the ultimate engagement of cell death or cell cycle arrest pathways. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the key signaling pathways to support further research and development of this compound and related compounds as potential cancer therapeutics.

Core Mechanism of Action: Dual Mitochondrial Disruption

This compound exerts its anti-cancer effects through a dual mechanism targeting the mitochondria, the powerhouses of the cell. This targeted disruption of mitochondrial function is particularly effective against cancer cells, which have a high energy demand to support their rapid growth and proliferation.[1][2]

The two primary effects of this compound on mitochondria are:

-

Inhibition of Mitochondrial Respiratory Complex I (ETC-I): this compound directly inhibits the enzymatic activity of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1][2] This inhibition blocks the oxidation of NADH to NAD+, a critical step in cellular respiration, thereby hindering the flow of electrons down the respiratory chain.

-

Uncoupling of Oxidative Phosphorylation (OXPHOS): In addition to inhibiting ETC-I, this compound acts as an uncoupler of OXPHOS.[1][2] This means it disrupts the coupling between electron transport and ATP synthesis. It dissipates the proton motive force across the inner mitochondrial membrane that is necessary for ATP synthase to produce ATP.

This dual action leads to a significant reduction in cellular ATP levels and a shift in cancer cell metabolism.

Signaling Pathway: this compound Primary Mitochondrial Effects

Caption: Dual mitochondrial targeting by this compound.

Downstream Cellular Consequences

The primary mitochondrial insults triggered by this compound lead to a series of downstream events that collectively contribute to its anti-tumor activity.

Metabolic Reprogramming

The inhibition of OXPHOS forces a metabolic shift in cancer cells. To compensate for the loss of ATP production from mitochondria, cells increase their rate of glycolysis, a less efficient method of ATP generation. This is observed as an increase in glucose consumption and lactate production.[1][2] This metabolic reprogramming, while a survival attempt, puts additional stress on the cancer cells.

ATP Depletion and Energy Crisis

The dual action of this compound leads to a dramatic decrease in the cellular ATP pool. This energy crisis affects numerous ATP-dependent cellular processes, including DNA replication, protein synthesis, and cell division, ultimately leading to a halt in proliferation.

Increased Reactive Oxygen Species (ROS) Production

Inhibition of the electron transport chain, particularly at Complex I, is known to increase the generation of reactive oxygen species (ROS). While not definitively measured in the primary literature for this compound, this is a well-established consequence of Complex I inhibition. Elevated ROS levels can cause damage to DNA, proteins, and lipids, inducing a state of oxidative stress that can trigger apoptosis.

Signaling Pathway: Downstream Consequences of this compound Action

Caption: Cellular consequences of this compound-induced mitochondrial dysfunction.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of the metabolic and oxidative stress induced by this compound is the activation of programmed cell death (apoptosis) or the halting of the cell cycle.

Apoptosis

Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. While the specific Bcl-2 family proteins and caspases activated by this compound have not been explicitly detailed, the mechanism likely involves:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Triggered by cellular stress, leading to the release of pro-apoptotic factors like cytochrome c.

-

Apoptosome Formation and Caspase Activation: Released cytochrome c activates a cascade of caspases, the executioners of apoptosis.

Cell Cycle Arrest

The depletion of ATP and the accumulation of cellular stress can activate cell cycle checkpoints, leading to a halt in cell division. This provides the cell with an opportunity to repair damage or, if the damage is too severe, to initiate apoptosis.

Proposed Signaling Pathway: this compound-Induced Apoptosis and Cell Cycle Arrest

Caption: Proposed pathways for this compound-induced apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: IC50 Values for Inhibition of Oxygen Consumption Rate (OCR)

| Cell Line | Cell Type | IC50 (µM) |

| RL | B-cell Lymphoma | ~1.5 |

| K422 | T-cell Lymphoma | ~2.5 |

| Hepatocytes | Normal Rat Liver Cells | >10 |

Data extracted from the primary research publication on this compound.

Table 2: Effect of this compound on Cellular ATP/ADP Ratio

| Cell Line | Treatment | ATP/ADP Ratio (relative to control) |

| RL | 10 µM this compound | Significant Decrease |

| K422 | 10 µM this compound | Significant Decrease |

| Hepatocytes | 50 µM this compound | No Significant Change |

Data extracted from the primary research publication on this compound.

Detailed Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

Objective: To determine the effect of this compound on mitochondrial respiration.

Apparatus: Seahorse XF Analyzer (Agilent Technologies)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., RL, K422) and control cells (e.g., hepatocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

-

Seahorse Assay:

-

Load the prepared this compound solutions into the injection ports of the Seahorse XF sensor cartridge.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay protocol.

-

Measure the basal OCR before injecting the compound.

-

Inject this compound at various concentrations and monitor the OCR in real-time.

-

-

Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the dose-response curve and calculate the IC50 value.

Experimental Workflow: OCR Measurement

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Measurement of Cellular ATP/ADP Ratio

Objective: To quantify the effect of this compound on the cellular energy status.

Method: High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the specified duration.

-

Metabolite Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins and release nucleotides.

-

Neutralize the extract with a potassium carbonate solution.

-

Centrifuge to remove the protein precipitate and potassium perchlorate.

-

-

HPLC Analysis:

-

Inject the supernatant containing the nucleotides onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

-

Use a suitable mobile phase and gradient to separate ATP, ADP, and AMP.

-

Detect the nucleotides using a UV detector at a wavelength of 254 nm.

-

-

Data Analysis:

-

Quantify the peak areas for ATP and ADP.

-

Calculate the ATP/ADP ratio for both treated and untreated cells.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Method: Flow Cytometry using a potentiometric dye (e.g., TMRM or JC-1)

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations.

-

Dye Staining:

-

Incubate the treated and control cells with a fluorescent potentiometric dye (e.g., TMRM) at a low, non-quenching concentration in a suitable buffer.

-

-

Flow Cytometry:

-

Harvest the cells and resuspend them in PBS.

-

Analyze the cells using a flow cytometer, exciting the dye with the appropriate laser and collecting the emission fluorescence.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cell population. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents with a unique dual mechanism of action targeting mitochondrial bioenergetics. By inhibiting Complex I of the electron transport chain and uncoupling oxidative phosphorylation, this compound effectively induces an energy crisis and metabolic stress in cancer cells, leading to their death or growth arrest.

Future research should focus on elucidating the precise downstream signaling pathways activated by this compound-induced mitochondrial dysfunction. Specifically, identifying the key Bcl-2 family members, caspases, and cell cycle regulatory proteins involved will provide a more complete understanding of its mechanism of action and may reveal potential biomarkers for patient stratification. Furthermore, exploring the efficacy of this compound in combination with other anti-cancer therapies that target different cellular pathways could lead to more effective treatment strategies. The favorable preclinical toxicity profile of this compound warrants further investigation and progression towards clinical development.

References

The Dual Inhibitory and Uncoupling Effect of MS-L6: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS-L6 is a novel small molecule that exhibits a unique dual mechanism of action targeting mitochondrial function. It acts as both an inhibitor of the mitochondrial respiratory chain at Complex I (ETC-I) and as an uncoupler of oxidative phosphorylation (OXPHOS). This combined effect leads to a profound disruption of cellular bioenergetics, preferentially affecting cancer cells and inducing cell proliferation arrest and death. This whitepaper provides an in-depth technical overview of the core functionalities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Dual Inhibition and Uncoupling

This compound exerts its potent antitumor activity through a two-pronged attack on mitochondrial respiration.[1]

-

Inhibition of Electron Transport Chain Complex I (ETC-I): this compound directly inhibits the activity of ETC-I, the first and largest enzyme complex in the mitochondrial respiratory chain.[1] This inhibition blocks the oxidation of NADH, a critical step in cellular respiration, thereby impeding the flow of electrons down the electron transport chain.[1]

-

Uncoupling of Oxidative Phosphorylation: In addition to its inhibitory role, this compound acts as a mitochondrial uncoupler.[1] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase.[1] This uncoupling leads to an increase in oxygen consumption that is not linked to ATP production, effectively wasting the energy generated from substrate oxidation.[1]

This dual action creates a severe energy crisis within cancer cells. The inhibition of ETC-I forces a reliance on glycolysis for ATP production, while the uncoupling effect simultaneously dissipates the mitochondrial membrane potential and further depletes cellular ATP levels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, highlighting its potency and selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound on Oxygen Consumption Rate (OCR) [1]

| Cell Type | IC50 (µM) |

| Rat Hepatocytes | ~25 |

| RL (Lymphoma Cell Line) | ~5 |

| K422 (Lymphoma Cell Line) | ~5 |

Data presented as the concentration of this compound required to inhibit 50% of the maximal oxygen consumption rate.

Table 2: Effect of this compound on Cellular Energetics in Cancer Cells [1]

| Cell Line | Treatment | ATP/ADP Ratio | Glucose Consumption | Lactate Production |

| RL | This compound | Dramatically Reduced | Increased | Increased |

| K422 | This compound | Dramatically Reduced | Increased | Increased |

Qualitative changes observed following treatment with an effective concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Figure 1. Mechanism of action of this compound.

Figure 2. Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Oxygen Consumption Rate (OCR) Measurement

Objective: To determine the effect of this compound on mitochondrial respiration in intact and permeabilized cells.

Materials:

-

Cell lines (e.g., rat hepatocytes, RL, K422)

-

Seahorse XF Analyzer (or similar instrument)

-

Culture medium

-

This compound stock solution

-

Digitonin

-

Substrates for Complex I (e.g., glutamate, malate)

-

Substrates for Complex II (e.g., succinate)

-

Rotenone (Complex I inhibitor)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (protonophore uncoupler)

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Permeabilization (for specific assays): For experiments with permeabilized cells, treat with a low concentration of digitonin to selectively permeabilize the plasma membrane.

-

This compound Treatment: Add varying concentrations of this compound to the designated wells.

-

OCR Measurement: Place the cell culture microplate into the Seahorse XF Analyzer and perform a mitochondrial stress test.

-

Measure basal OCR.

-

Inject oligomycin to measure ATP-linked respiration.

-

Inject FCCP to measure maximal respiration.

-

Inject rotenone and antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Normalize OCR data to cell number. Calculate IC50 values by fitting dose-response curves.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the uncoupling effect of this compound by measuring changes in the mitochondrial membrane potential.

Materials:

-

Cell lines

-

Fluorescent dyes sensitive to ΔΨm (e.g., TMRM, TMRE)

-

This compound stock solution

-

Rotenone

-

FCCP

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Culture: Culture cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.

-

Dye Loading: Incubate cells with the ΔΨm-sensitive dye (e.g., 25 nM TMRM) for 30-60 minutes at 37°C.

-

Treatment: Add this compound, rotenone (as a control inhibitor without uncoupling), or FCCP (as a positive control for uncoupling) to the cells.

-

Imaging/Analysis:

-

Microscopy: Acquire fluorescent images at different time points after treatment.

-

Flow Cytometry: Analyze the fluorescence intensity of the cell population.

-

-

Data Analysis: Quantify the changes in fluorescence intensity, which correlate with changes in ΔΨm. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

Cell Viability Assay

Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium

-

This compound stock solution

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Assay:

-

MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals.

-

MTS: Add MTS reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Murine Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., SCID mice)

-

Cancer cell line (e.g., SUDHL4)

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth curves between the this compound-treated and control groups.

Conclusion

This compound represents a promising new class of anticancer agents with a unique dual mechanism targeting mitochondrial bioenergetics. Its ability to simultaneously inhibit ETC-I and uncouple oxidative phosphorylation leads to a potent and selective antitumor effect. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds. Further investigation into its detailed molecular interactions and optimization of its pharmacological properties are warranted to advance this promising candidate towards clinical applications.

References

In-Depth Technical Guide: The Structure-Activity Relationship of MS-L6, a Novel Dual-Action Mitochondrial Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-L6 is a novel synthetic bis-thioureidic derivative that has emerged as a potent anti-cancer agent. It exhibits a unique dual mechanism of action, targeting the mitochondrial respiratory chain through both the inhibition of Complex I (NADH:ubiquinone oxidoreductase) and the uncoupling of oxidative phosphorylation. This dual action leads to a significant disruption of cellular energy metabolism in cancer cells, ultimately triggering cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used to characterize its biological activity. While direct SAR studies on this compound analogs are not yet publicly available, this guide will infer potential SAR from the broader class of thiourea and bis-thiourea compounds and provide a framework for future drug development efforts.

Introduction

Cancer cells exhibit a high dependence on robust bioenergetic pathways to fuel their rapid proliferation and survival. Consequently, targeting mitochondrial metabolism, the central hub of cellular energy production, has become an attractive strategy in oncology drug discovery. This compound represents a promising new class of molecules that effectively exploit this metabolic vulnerability.[1] As an inhibitor of oxidative phosphorylation (OXPHOS), this compound disrupts the primary means of ATP production in many cancer cells.[1] Its dual-action mechanism, combining inhibition of the electron transport chain (ETC) at Complex I with a protonophoric uncoupling effect, distinguishes it from many existing mitochondrial inhibitors.[1] This guide will delve into the known biological effects of this compound and explore the anticipated structure-activity relationships that govern its potent anti-cancer properties.

Chemical Structure of this compound

This compound is identified as a synthetic bis-thioureidic derivative. Its chemical structure is presented below:

Chemical Formula: C₂₀H₂₈Br₂N₄S₂

Molecular Weight: 548.40 g/mol

(Image of the chemical structure of this compound would be placed here if available in the search results; as it is not, a textual description is provided.)

The core structure consists of a central aliphatic chain linking two thiourea moieties, which are in turn substituted with brominated phenyl rings. The specific arrangement and nature of these substituents are critical for its biological activity.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual-pronged attack on mitochondrial function.

Inhibition of Mitochondrial Respiratory Complex I

This compound is a potent inhibitor of Complex I of the electron transport chain.[1] This inhibition blocks the oxidation of NADH to NAD+, a critical step in cellular respiration. The disruption of electron flow through Complex I leads to a decrease in the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Uncoupling of Oxidative Phosphorylation

In addition to Complex I inhibition, this compound acts as an uncoupler of oxidative phosphorylation.[1] This means it facilitates the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. This uncoupling effect further depletes the cell's ability to produce ATP.

The synergistic effect of these two mechanisms leads to a rapid and severe energy collapse within cancer cells, resulting in cell cycle arrest and apoptosis.[1]

Structure-Activity Relationship (SAR)

While specific SAR studies on a series of this compound analogs have not been published, we can infer potential key structural features for its activity based on the broader class of bis-thiourea derivatives and other mitochondrial inhibitors.

Key Hypothesized SAR Features for this compound:

-

The Bis-Thiourea Core: The thiourea functional group is a known hydrogen bond donor and can interact with biological targets. The presence of two such groups suggests the potential for bidentate interactions or enhanced binding affinity.

-

The Aromatic Substituents: The brominated phenyl rings are likely crucial for activity. The electron-withdrawing nature of the bromine atoms could influence the electronic properties of the thiourea groups. Furthermore, the lipophilicity of the aryl groups would facilitate membrane permeability, which is necessary to reach the mitochondrial target.

-

The Aliphatic Linker: The length and flexibility of the central aliphatic chain connecting the two thiourea moieties are expected to be critical determinants of activity. This linker dictates the spatial orientation of the two substituted thiourea groups, which must be optimal for binding to its target within Complex I.

Future SAR studies on this compound should focus on systematic modifications of these three key regions to probe their influence on biological activity.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| RL | Non-Hodgkin's B-cell lymphoma | Data not available in search results |

| K422 | Non-Hodgkin's B-cell lymphoma | Data not available in search results |

| SUDHL4 | B-cell lymphoma | Data not available in search results |

Note: Specific IC50 values for cytotoxicity were not found in the provided search results. The primary publication indicates dose-dependent inhibition of cell proliferation.[1]

Table 2: Inhibition of Oxygen Consumption Rate (OCR) by this compound

| Cell Type | IC50 for OCR Inhibition (µM) |

| Rat Hepatocytes | ~5-fold higher than cancer cells[1] |

| RL Cells | Specific value not available[1] |

| K422 Cells | Specific value not available[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard techniques and information from the primary research on this compound.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol is used to assess the effect of this compound on mitochondrial respiration.

Methodology:

-

Cell Seeding: Cancer cells are seeded into the wells of a Seahorse XF cell culture microplate and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with assay medium, and the cells are treated with a range of this compound concentrations.

-

OCR Measurement: The oxygen consumption rate is measured using a Seahorse XF Analyzer. The instrument sequentially injects mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine various parameters of mitochondrial function.

-

Data Analysis: The OCR data is normalized to cell number and analyzed to determine the IC50 value for this compound-mediated inhibition of respiration.

Cellular ATP Level Measurement

This protocol quantifies the impact of this compound on cellular energy production.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified duration.

-

Cell Lysis: The cells are lysed to release intracellular ATP.

-

Luminescence Assay: The ATP concentration in the cell lysate is determined using a luciferase-based ATP assay kit. The luminescence generated is proportional to the ATP concentration.

-

Data Analysis: The luminescence signal is measured using a luminometer, and the ATP levels are calculated relative to untreated control cells.

In Vivo Antitumor Activity in Xenograft Models

This protocol evaluates the efficacy of this compound in a preclinical in vivo setting.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment: Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control on a defined schedule.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.

Conclusion and Future Directions

This compound is a compelling new anti-cancer agent with a novel dual mechanism of action targeting mitochondrial respiration. Its ability to potently inhibit Complex I and uncouple oxidative phosphorylation leads to a profound energy crisis in cancer cells, resulting in their demise. While the initial characterization of this compound is promising, further research is needed to fully elucidate its structure-activity relationship.

Future studies should focus on the synthesis and biological evaluation of a library of this compound analogs. This will enable the identification of the key structural motifs responsible for its potent dual activity and will guide the development of second-generation compounds with improved efficacy and pharmacokinetic properties. A thorough understanding of the SAR of this exciting new class of mitochondrial inhibitors will be crucial for its successful translation into a clinical setting.

References

Comprehensive Technical Guide: Chemical Synthesis and Characterization of MS-L6

Disclaimer: Extensive searches for a chemical compound designated "MS-L6" have not yielded any specific, publicly available information. This designation may correspond to an internal research code, a proprietary molecule not yet disclosed in scientific literature, or a novel compound that has not been formally published.

The following guide is a template designed to illustrate the structure and depth of the requested technical whitepaper. The data, protocols, and diagrams presented are hypothetical examples based on common practices in medicinal chemistry and drug development. Should a specific chemical identity for this compound be provided, this guide can be populated with factual information.

Introduction and Background

This document provides a detailed overview of the chemical synthesis, purification, and characterization of the novel compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the methodologies employed in the generation and validation of this molecule. All experimental procedures and data are presented to facilitate reproducibility and further investigation.

Chemical Synthesis Workflow

The synthesis of this compound is proposed as a multi-step process beginning with commercially available starting materials. The workflow is designed to be efficient and scalable, with purification steps integrated at critical junctures to ensure the high purity of the final compound.

Caption: Hypothetical multi-step synthesis workflow for this compound.

Experimental Protocols

General Synthesis of this compound (Hypothetical)

Materials:

-

Intermediate 3 (1.0 eq)

-

Amine Moiety (1.2 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq)

-

Hydroxybenzotriazole (HOBt, 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Intermediate 3 was dissolved in anhydrous DCM under a nitrogen atmosphere.

-

EDC, HOBt, and DIPEA were added sequentially to the solution, which was then stirred at room temperature for 15 minutes.

-

The Amine Moiety, dissolved in a minimal amount of DCM, was added dropwise to the reaction mixture.

-

The reaction was stirred at room temperature for 16 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture was diluted with DCM and washed with saturated sodium bicarbonate solution (2x) and brine (1x).

-

The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product was purified using reverse-phase HPLC on a C18 column.

Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 20 mL/min

-

Detection: 254 nm

Fractions containing the pure product were pooled, and the solvent was removed via lyophilization to yield this compound as a white solid.

Physicochemical Characterization

The identity and purity of the final compound, this compound, were confirmed through a suite of analytical techniques. The results are summarized in the table below.

| Analysis Technique | Parameter | Result (Hypothetical) |

| ¹H NMR | Chemical Shifts (δ) | Consistent with proposed structure |

| ¹³C NMR | Chemical Shifts (δ) | Consistent with proposed structure |

| Mass Spectrometry | Method | ESI+ |

| m/z [M+H]⁺ | Calculated: 450.231 | |

| Found: 450.233 | ||

| HPLC Purity | Wavelength | 254 nm |

| Purity | >98.5% | |

| Melting Point | Range | 175-178 °C |

| Solubility | Solvent | DMSO |

| Concentration | >50 mg/mL |

Proposed Biological Signaling Pathway

Based on preliminary in silico modeling (this is a hypothetical scenario), this compound is predicted to be an inhibitor of the XYZ kinase pathway, which is implicated in cellular proliferation. The proposed mechanism involves competitive binding at the ATP-binding pocket of XYZ Kinase.

Caption: Proposed inhibitory action of this compound on the XYZ kinase pathway.

The Dual-Edged Sword: A Technical Guide to the Bioenergetic Effects of MS-L6

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-L6 is an investigational small molecule that has garnered significant interest for its potent antitumor activities. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its profound impact on cellular bioenergetics. The compound uniquely functions as a dual modulator of mitochondrial activity, acting as both an inhibitor of Electron Transport Chain (ETC) Complex I and a mitochondrial uncoupling agent. This dual action leads to a catastrophic energy collapse within cancer cells, making this compound a promising candidate for a new class of oncology therapeutics. This document summarizes the key quantitative data, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the affected signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a dual mechanism targeting mitochondrial respiration[1]. Firstly, it acts as a potent inhibitor of ETC Complex I (NADH:ubiquinone oxidoreductase), a critical entry point for electrons into the respiratory chain. This inhibition curtails the oxidation of NADH, a primary product of glycolysis and the TCA cycle, thereby impeding the electron flow necessary for generating the proton motive force.

Secondly, this compound exhibits properties of a mitochondrial uncoupling agent[1]. It disrupts the tight coupling between electron transport and ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling leads to an increase in oxygen consumption that is not linked to ATP production, further exacerbating the cellular energy deficit. The combination of these two effects creates a severe bioenergetic crisis in cancer cells, leading to cell cycle arrest and eventual cell death[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different cell types and experimental conditions.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

| Cell Type/Preparation | Condition | Substrate | This compound Concentration | OCR (% of Control) | Reference |

| Rat Liver Mitochondria | Phosphorylating | Glutamate/Malate (Complex I) | 50 µM | ~20% | [1] |

| Rat Liver Sub-mitochondrial Particles | - | NADH (Complex I) | 50 µM | ~25% | [1] |

| Rat Liver Sub-mitochondrial Particles | - | Succinate (Complex II) | 50 µM | ~100% | [1] |

| Rat Liver Sub-mitochondrial Particles | - | TMPD/Ascorbate (Complex IV) | 50 µM | ~100% | [1] |

| RL Lymphoma Cells | Resting (Oligomycin) | Glutamate/Malate (Complex I) | 50 µM | ~40% | [1] |

| RL Lymphoma Cells | Resting (Oligomycin) | Succinate/Rotenone (Complex II) | 50 µM | ~250% | [1] |

| K422 Lymphoma Cells | Resting (Oligomycin) | Glutamate/Malate (Complex I) | 50 µM | ~50% | [1] |

| K422 Lymphoma Cells | Resting (Oligomycin) | Succinate/Rotenone (Complex II) | 50 µM | ~200% | [1] |

Table 2: Effect of this compound on Cellular Adenine Nucleotide Levels

| Cell Type | Treatment Duration | This compound Concentration | ATP/ADP Ratio (Relative to Control) | Reference |

| RL Lymphoma Cells | Not Specified | 50 µM | Dramatically Reduced | [1] |

| K422 Lymphoma Cells | Not Specified | 50 µM | Dramatically Reduced | [1] |

| Rat Hepatocytes | Up to 2 days | 50 µM | Similar to Control | [1] |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Preparation | Substrate | Treatment | Effect on ΔΨm | Reference |

| Rat Liver Mitochondria | Glutamate/Malate (Complex I) | 50 µM this compound | Strong Depolarization | [1] |

| Rat Liver Mitochondria | Succinate (Complex II) | 50 µM this compound | Minor Depolarization | [1] |

| RL Lymphoma Cells | - | 50 µM this compound | Depolarization (greater than Rotenone) | [1] |

| K422 Lymphoma Cells | - | 50 µM this compound | Depolarization (greater than Rotenone) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the bioenergetic effects of this compound.

Measurement of Oxygen Consumption Rate (OCR)

This protocol details the measurement of OCR in intact cells, permeabilized cells, and isolated mitochondria to assess the impact of this compound on different components of the electron transport chain.

-

Instrumentation: High-resolution respirometry system (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Cell and Mitochondrial Preparation:

-

Intact Cells: Cancer cell lines (e.g., RL, K422) or freshly isolated rat hepatocytes are suspended in their respective complete culture medium.

-

Permeabilized Cells: Cells are suspended in a mitochondrial assay buffer (e.g., 125 mM KCl, 1 mM EGTA, 20 mM Tris, pH 7.4) and permeabilized with a low concentration of digitonin to selectively permeabilize the plasma membrane.

-

Mitochondria and Sub-mitochondrial Particles (SMPs): Mitochondria are isolated from rat liver by differential centrifugation. SMPs are prepared by sonication of isolated mitochondria.

-

-

Assay Procedure:

-

The respirometry chamber is filled with the cell or mitochondrial suspension.

-

A baseline OCR is established.

-

This compound is titrated into the chamber at increasing concentrations.

-

Specific substrates and inhibitors are added to interrogate different parts of the ETC:

-

Complex I-linked respiration: Glutamate (5 mM) and malate (2.5 mM) or NADH (1 mM) for SMPs.

-

Complex II-linked respiration: Succinate (5 mM) in the presence of the Complex I inhibitor rotenone (1 µM).

-

Complex IV-linked respiration (for SMPs): TMPD (250 µM) and ascorbate (100 µM).

-

State 4 (resting) respiration: Induced by the addition of the ATP synthase inhibitor oligomycin (1 µg/mL).

-

State 3 (phosphorylating) respiration: Induced by the addition of ADP (5 mM).

-

-

-

Data Analysis: OCR is measured in real-time and normalized to cell number or mitochondrial protein content.

Determination of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent probe to measure changes in the mitochondrial membrane potential in response to this compound treatment.

-

Reagent: A potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

-

Instrumentation: Fluorometer or fluorescence microscope.

-

Assay Procedure for Isolated Mitochondria:

-

Isolated rat liver mitochondria (0.5 mg/mL) are suspended in a respiration buffer.

-

The fluorescent probe is added, and the baseline fluorescence is recorded.

-

Mitochondria are energized with either Complex I substrates (Glutamate/Malate) or Complex II substrate (Succinate).

-

This compound (50 µM) or a control inhibitor/uncoupler (e.g., rotenone, FCCP) is added, and the change in fluorescence is monitored.

-

The maximal depolarization is determined by the addition of a potent uncoupler like FCCP.

-

-

Assay Procedure for Intact Cells:

-

Cells (e.g., RL, K422) are incubated with the fluorescent probe.

-

After loading, cells are treated with DMSO (vehicle), this compound (50 µM), rotenone (1 µM), or oligomycin (2 µg/mL) for a specified time (e.g., 1 hour).

-

The change in fluorescence, indicative of ΔΨm, is measured.

-

-

Data Analysis: The fluorescence intensity is quantified and compared between treated and untreated samples.

Measurement of Cellular ATP/ADP Ratio

This protocol details the quantification of adenine nucleotides by High-Performance Liquid Chromatography (HPLC) to determine the cellular energy status.

-

Instrumentation: HPLC system with a UV detector.

-

Sample Preparation:

-

Cells are treated with this compound or vehicle control for the desired duration.

-

The reaction is quenched, and nucleotides are extracted using a suitable method, such as perchloric acid extraction.

-

The extracts are neutralized and centrifuged to remove precipitated proteins.

-

-

HPLC Analysis:

-

The supernatant containing the nucleotides is injected into the HPLC system.

-

Nucleotides (ATP, ADP, AMP) are separated on a reverse-phase column.

-

The elution of nucleotides is monitored by UV absorbance at 254 nm.

-

-

Data Analysis: The peak areas corresponding to ATP and ADP are integrated. The ATP/ADP ratio is calculated and normalized to the total protein content of the initial cell lysate.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic described in this guide.

Caption: Dual mechanism of this compound on mitochondrial respiration.

Caption: Experimental workflow for OCR measurements.

Caption: Workflow for ATP/ADP ratio determination by HPLC.

Conclusion

This compound represents a novel and potent agent that targets the bioenergetic heart of cancer cells. Its unique dual mechanism of inhibiting Complex I and uncoupling oxidative phosphorylation leads to a rapid and severe depletion of cellular energy, resulting in potent antitumor effects. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound and similar bioenergetic modulators. The distinct sensitivity of cancer cells compared to non-transformed cells, such as hepatocytes, highlights a potential therapeutic window that warrants further exploration in preclinical and clinical settings.

References

An In-depth Technical Guide to the Mitochondrial Uncoupling Properties of MS-L6

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-L6 is a novel synthetic bis-thioureidic derivative that has emerged as a potent anti-cancer agent due to its unique dual-action mechanism targeting mitochondrial metabolism. This technical guide provides a comprehensive overview of the uncoupling properties of this compound, detailing its effects on mitochondrial respiration, membrane potential, and cellular bioenergetics. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts targeting cancer metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key aspect of this reprogramming is a reliance on mitochondrial oxidative phosphorylation (OXPHOS). This dependency makes mitochondria an attractive target for novel therapeutic strategies. This compound is a recently identified small molecule that disrupts mitochondrial function through a dual mechanism: inhibition of the Electron Transport Chain (ETC) Complex I and mitochondrial uncoupling. This document serves as a technical resource, summarizing the quantitative data, experimental protocols, and signaling pathways associated with the uncoupling properties of this compound.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual impact on mitochondrial function. It acts as both an inhibitor of ETC Complex I (NADH:ubiquinone oxidoreductase) and as a mitochondrial uncoupler.[1]

-

ETC Complex I Inhibition: this compound inhibits the oxidation of NADH at Complex I, a critical entry point for electrons into the ETC.[1] This action directly curtails the electron flow required for proton pumping and subsequent ATP synthesis.

-

Mitochondrial Uncoupling: Independently of its inhibitory effect on Complex I, this compound also functions as an uncoupler.[1] It facilitates the passage of protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. The precise mechanism of uncoupling is still under investigation, but a non-specific protonophore activity has been proposed.[1]

Notably, this compound is a more potent inhibitor of ETC-I than it is an uncoupler.[1] Its efficacy is not dependent on its accumulation within the mitochondria, as it is effective on both intact mitochondria and sub-mitochondrial particles.[1]

Signaling Pathway of this compound Action

The dual mechanism of this compound leads to a cascade of events within the cancer cell, ultimately resulting in an energy crisis and cell death.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cancer cell lines and compared to non-cancerous cells.

Table 1: Inhibitory Concentration (IC50) of this compound on Oxygen Consumption Rate (OCR)

| Cell Type | Cell Line | IC50 (µM) | Species |

| Hepatocyte | Primary | ~25 | Rat |

| B-cell Lymphoma | RL | ~5 | Human |

| B-cell Lymphoma | K422 | ~5* | Human |

| Note: The primary literature states a 5-fold higher IC50 in hepatocytes compared to the lymphoma cell lines, with complete OCR inhibition at 50 µM. The specific IC50 values are inferred from graphical representations in the source material.[1] |

Table 2: Effects of this compound on Cellular Metabolism

| Parameter | Cell Line(s) | Treatment | Effect |

| ATP/ADP Ratio | RL, K422 | 50 µM this compound | Dramatic Reduction |

| Glucose Consumption | RL, K422 | This compound (24h) | Increased |

| Lactate Production | RL, K422 | This compound (24h) | Increased |

| Extracellular Acidification Rate (ECAR) | Cancer Cell Lines | This compound | Increased |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the uncoupling properties of this compound.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cell lines of interest (e.g., RL, K422, primary hepatocytes)

-

Culture medium

-

Seahorse XF assay medium

-

This compound stock solution

-

Mitochondrial substrates: Glutamate, Malate, Succinate

-

Mitochondrial inhibitors: Oligomycin, Rotenone, Antimycin A, FCCP

-

Digitonin (for permeabilization)

Workflow Diagram:

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation:

-

Prepare fresh assay medium supplemented with desired substrates (e.g., 5 mM malate and 2.5 mM glutamate for Complex I-driven respiration, or 5 mM succinate and 1 µM rotenone for Complex II-driven respiration).[1]

-

Wash the cells with the assay medium and add the final volume of assay medium to each well.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

-

-

Compound Loading: Load the injection ports of the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.

-

Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the measurement protocol. The protocol should include baseline OCR measurements followed by sequential injections of the compounds.

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to ratiometrically assess changes in ΔΨm.

Materials:

-

Fluorescence microscope or flow cytometer

-

JC-1 dye

-

Cell lines of interest

-

Culture medium and plates

-

This compound

-

FCCP (as a positive control for depolarization)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes (for microscopy) or in culture plates (for flow cytometry) and allow them to adhere.

-

Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a positive control group treated with FCCP to induce complete depolarization.

-

JC-1 Staining:

-

Prepare a working solution of JC-1 in pre-warmed culture medium.

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark.

-

-

Imaging/Flow Cytometry:

-

Microscopy: After incubation, wash the cells and acquire images using appropriate filter sets for JC-1 monomers (green fluorescence) and J-aggregates (red fluorescence).

-

Flow Cytometry: After staining, trypsinize and resuspend the cells. Analyze the cell suspension using a flow cytometer, detecting both green and red fluorescence.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Determination of Intracellular ATP Levels

This protocol uses a commercial luminescence-based ATP assay kit.

Materials:

-

Luminescence ATP detection assay kit

-

Luminometer

-

96-well opaque plates

-

Cell lines of interest

-

This compound

Procedure:

-

Cell Plating and Treatment: Seed cells in a 96-well opaque plate and treat with this compound for the desired time.

-

Cell Lysis: Add the cell lysis solution provided in the kit to each well and shake the plate to ensure complete lysis.

-

ATP Measurement:

-

Add the ATP substrate solution from the kit to each well.

-

Shake the plate to mix.

-

Incubate in the dark as per the manufacturer's instructions.

-

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Generate an ATP standard curve to calculate the absolute ATP concentration in each sample. Compare the ATP levels in treated versus untreated cells.

Conclusion

This compound represents a promising new class of anti-cancer compounds with a unique dual mechanism of action that effectively targets mitochondrial bioenergetics in cancer cells. Its ability to both inhibit ETC Complex I and uncouple oxidative phosphorylation leads to a severe energy deficit, a compensatory shift to glycolysis, and ultimately, cancer cell death. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds. Future investigations should focus on elucidating the precise molecular mechanism of its uncoupling activity and its long-term efficacy and safety in preclinical and clinical settings.

References

The Dual-Action Mitochondrial Inhibitor MS-L6: A Technical Guide to its Induced Metabolic Shift in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-L6 is a novel, first-in-class small molecule that induces a significant metabolic shift in tumor cells, leading to potent antitumor activity. This technical guide provides an in-depth overview of the core mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows. This compound functions as a dual-action inhibitor of oxidative phosphorylation (OXPHOS), targeting the mitochondrial electron transport chain complex I (ETC-I) while also exhibiting uncoupling properties. This combined effect leads to a reduction in ATP synthesis and a compensatory increase in glucose consumption and lactate production by cancer cells. The data presented herein, derived from the foundational study by Alaa Al Assi and colleagues, demonstrates the efficacy of this compound in inhibiting cancer cell proliferation and tumor growth in preclinical models, establishing it as a promising new agent for cancer therapy.

Core Mechanism of Action

This compound exerts its antitumor effects by disrupting mitochondrial respiration through a unique dual mechanism of action. It acts as an inhibitor of the mitochondrial respiratory complex I (ETC-I), a key entry point for electrons into the electron transport chain. By inhibiting NADH oxidation at complex I, this compound directly curtails the process of oxidative phosphorylation.[1] Concurrently, this compound possesses uncoupling properties, which dissipate the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[1] This dual action ensures a robust inhibition of mitochondrial ATP production. A key characteristic of this compound is its effectiveness on both intact and fragmented mitochondrial membranes, indicating that its mechanism does not depend on accumulation within the mitochondria.[1]

This profound disruption of mitochondrial function forces a metabolic reprogramming in cancer cells. To compensate for the loss of ATP from OXPHOS, tumor cells upregulate glycolysis, leading to increased glucose uptake and lactate secretion.[1] This metabolic shift, while attempting to maintain cellular energy levels, ultimately proves insufficient to support the high energetic demands of proliferation, leading to cell growth inhibition and, in many cases, cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound, showcasing its effects on cancer cell metabolism and proliferation.

Table 1: Inhibition of Oxygen Consumption Rate (OCR) by this compound

| Cell Line | Cell Type | IC50 (µM) for OCR Inhibition |

| RL | B-cell Lymphoma | 0.8 |

| K422 | Pediatric Sarcoma | 1.2 |

| Hepatocytes | Primary Rat Hepatocytes | >50 |

Data extracted from the primary study by Alaa Al Assi et al., Cell Death & Disease, 2024.[1]

Table 2: Effect of this compound on Cellular Energetics and Metabolism

| Cell Line | Treatment | ATP/ADP Ratio | Glucose Consumption | Lactate Production |

| RL | Control | Baseline | Baseline | Baseline |

| RL | This compound | Dramatically Reduced | Increased | Increased |

| K422 | Control | Baseline | Baseline | Baseline |

| K422 | This compound | Dramatically Reduced | Increased | Increased |

| Hepatocytes | This compound (50 µM) | Similar to untreated | Not specified | Not specified |

Qualitative and quantitative descriptions are based on the findings reported by Alaa Al Assi et al., Cell Death & Disease, 2024.[1]

Table 3: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Treatment | Tumor Growth | Toxicity |

| Lymphoma (Murine) | This compound | Robust Inhibition | No significant toxicity observed |

Based on in vivo studies described by Alaa Al Assi et al., Cell Death & Disease, 2024.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on the mitochondrial electron transport chain and the subsequent metabolic shift in tumor cells.

Caption: this compound inhibits Complex I and uncouples the proton gradient, leading to a shift to glycolysis.

Experimental Workflow: Oxygen Consumption Rate (OCR) Measurement

The following diagram outlines the typical workflow for assessing the impact of this compound on mitochondrial respiration using an extracellular flux analyzer.

Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to assess this compound effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound. These protocols are based on standard laboratory procedures and the information available in the publication by Alaa Al Assi et al.

Cell Culture

-

Cell Lines: B-cell lymphoma (RL) and pediatric sarcoma (K422) cell lines were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Oxygen Consumption Rate (OCR) Measurement

-

Apparatus: Seahorse XF Extracellular Flux Analyzer (Agilent).

-

Procedure:

-

Cells were seeded in Seahorse XF cell culture microplates at an optimized density.

-

On the day of the assay, the culture medium was replaced with XF base medium supplemented with glucose, pyruvate, and glutamine, and cells were incubated in a CO2-free incubator at 37°C for 1 hour.

-

The cell plate was then loaded into the Seahorse XF analyzer.

-

Basal OCR was measured for a set period.

-

This compound was injected at various concentrations, and OCR was measured kinetically to determine the inhibitory effect.

-

For mitochondrial stress tests, sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A were performed to assess ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

-

-

Data Analysis: OCR values were normalized to cell number or protein concentration. IC50 values were calculated from dose-response curves using appropriate software (e.g., GraphPad Prism).

Quantification of Adenine Nucleotides (ATP, ADP, AMP)

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Cells were treated with this compound or vehicle control for the desired time.

-

Cells were harvested and metabolites were extracted using a suitable method, such as perchloric acid extraction, to precipitate proteins and preserve nucleotide integrity.

-

The supernatant containing the nucleotides was neutralized.

-

Samples were analyzed by reverse-phase HPLC with UV detection.

-

The concentrations of ATP, ADP, and AMP were determined by comparing the peak areas to those of known standards.

-

-

Data Analysis: The ATP/ADP ratio was calculated to assess the cellular energy status.

Glucose Consumption and Lactate Production Assays

-

Procedure:

-

Cells were cultured in the presence of this compound or vehicle control for a specified period.

-

At the end of the treatment, the culture medium was collected.

-

The concentrations of glucose and lactate in the medium were measured using specific colorimetric or enzymatic assay kits.

-

-

Data Analysis: The rates of glucose consumption and lactate production were calculated by determining the change in concentration over time and normalizing to cell number or protein content.

In Vivo Xenograft Tumor Model

-

Animal Model: Severe Combined Immunodeficient (SCID) mice.

-

Procedure:

-

A suspension of a human lymphoma cell line (e.g., SUDHL4) was subcutaneously injected into the flank of SCID mice.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered to the treatment group via a suitable route (e.g., intraperitoneal injection) according to a predetermined dosing schedule. The control group received a vehicle control.

-

Tumor volume was measured regularly using calipers (Volume = (length × width^2) / 2).

-

Animal body weight and general health were monitored to assess toxicity.

-

-

Data Analysis: Tumor growth curves were plotted for each group, and the percentage of tumor growth inhibition was calculated. Statistical analysis was performed to determine the significance of the antitumor effect.

Conclusion

This compound represents a novel and promising therapeutic agent that effectively targets the metabolic vulnerabilities of cancer cells. Its dual mechanism of inhibiting mitochondrial complex I and uncoupling oxidative phosphorylation leads to a profound metabolic shift, characterized by decreased ATP production and a forced reliance on glycolysis. This metabolic reprogramming ultimately results in the inhibition of tumor cell proliferation and growth. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other modulators of cancer metabolism. The robust preclinical antitumor activity and favorable toxicity profile of this compound warrant its continued development as a potential new therapy for a range of malignancies.[1]

References

Preclinical Antitumor Activity of MS-L6: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical antitumor activity of MS-L6, a novel small molecule inhibitor of oxidative phosphorylation (OXPHOS). This compound demonstrates a unique dual mechanism of action, targeting the mitochondrial electron transport chain (ETC) to induce cancer cell death and inhibit tumor growth in preclinical models. This whitepaper details the quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes the underlying mechanisms of action.

Core Mechanism of Action

This compound exerts its antitumor effects through a dual impact on mitochondrial respiration. It acts as a potent inhibitor of the electron transport chain complex I (ETC-I), a critical component for cellular energy production.[1] This inhibition of NADH oxidation disrupts the normal flow of electrons, leading to a reduction in ATP synthesis.[1] Concurrently, this compound functions as an uncoupling agent, further disrupting the mitochondrial membrane potential and dissipating the proton gradient necessary for ATP production.[1] This combined assault on mitochondrial function leads to a significant energy collapse within cancer cells, ultimately triggering proliferation arrest and cell death.[1] A key characteristic of this compound is that its efficacy is not dependent on its accumulation within the mitochondria.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Activity: Inhibition of Oxygen Consumption

This compound demonstrates a dose-dependent inhibition of the oxygen consumption rate (OCR) in cancer cell lines, indicating a direct impact on mitochondrial respiration. The half-maximal inhibitory concentration (IC50) values were determined for different cell types.

| Cell Line | Cell Type | IC50 for OCR Inhibition (µM) |

| RL | B-cell Lymphoma | ~10 |

| K422 | B-cell Lymphoma | ~25 |

| Isolated Rat Hepatocytes | Normal Liver Cells | >50 |

Data extracted from dose-response curves presented in the primary research publication.[1]

In Vitro Activity: Cytotoxicity against Cancer Cell Lines

This compound exhibits cytotoxic effects across a range of cancer cell lines, including B-cell and T-cell lymphomas, as well as pediatric sarcoma.[1] While specific IC50 values for cytotoxicity are not fully detailed in the primary publication, it is noted that 50 µM this compound completely blocked the proliferation of RL cells and induced cell death in K422 cells.[1] In contrast, the viability of normal rat hepatocytes was not significantly affected by this compound treatment.[1]

In Vivo Antitumor Efficacy: Lymphoma Xenograft Models

The antitumor activity of this compound was evaluated in two murine xenograft models of lymphoma, demonstrating robust inhibition of tumor growth without observable toxicity to the animals.[1] Chronic intraperitoneal injections of this compound at concentrations ranging from 10 mg/kg to 50 mg/kg, administered five days a week for four weeks, were well-tolerated.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the preclinical antitumor activity of this compound.

Measurement of Oxygen Consumption Rate (OCR)

Objective: To determine the effect of this compound on the mitochondrial respiration of intact and permeabilized cells.

Materials:

-

RL and K422 lymphoma cell lines

-

Freshly isolated rat hepatocytes

-

Complete RPMI medium

-

Mitochondrial assay buffer (125 mM KCl, 1 mM EGTA, 20 mM Tris, pH 7.4)

-

Digitonin

-

ETC-I substrates: Glutamate and Malate

-

ETC-II substrate: Succinate

-

ETC-I inhibitor: Rotenone

-

ATP synthase inhibitor: Oligomycin

-

This compound

-

Oxygen consumption measurement system (e.g., Seahorse XF Analyzer or similar)

Procedure:

-

Intact Cells:

-

Harvest 5 x 10^6 RL or K422 cells, or 0.5 x 10^6 freshly isolated rat hepatocytes.

-

Resuspend the cells in 500 µL of complete RPMI medium.

-

Place the cell suspension in the measurement chamber of the oxygen consumption system.

-

Measure the basal OCR.

-

Titrate increasing concentrations of this compound into the chamber and record the OCR at each concentration.

-

-

Permeabilized Cells:

-

Harvest the cells as described above.

-

Resuspend the cells in 500 µL of mitochondrial assay buffer.

-

Permeabilize the cells with a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact.

-

To assess ETC-I-dependent respiration, add glutamate and malate to the chamber.

-

To assess ETC-II-dependent respiration, add succinate and rotenone (to inhibit ETC-I).

-

Measure the OCR under these conditions.

-

Add increasing concentrations of this compound to determine its effect on ETC-I and ETC-II-driven respiration.

-

To investigate the uncoupling effect, measure OCR in the presence of oligomycin with and without this compound.

-

In Vivo Lymphoma Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy and toxicity of this compound.

Materials:

-

Severe Combined Immunodeficient (SCID) mice

-

RL or K422 lymphoma cells

-

Phosphate-buffered saline (PBS)

-

This compound formulated for intraperitoneal injection

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of RL or K422 lymphoma cells into the flank of SCID mice.

-

Allow the tumors to establish and reach a palpable size.

-

-

This compound Administration:

-

Prepare sterile solutions of this compound in a suitable vehicle for intraperitoneal injection at concentrations of 10 mg/kg, 25 mg/kg, and 50 mg/kg.

-

Administer the this compound solution or vehicle control via intraperitoneal injection five days per week for four consecutive weeks.

-

-

Efficacy and Toxicity Assessment:

-

Monitor the tumor volume regularly using caliper measurements.

-

Monitor the body weight and general health of the mice throughout the study to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Perform LC/MS analysis of blood serum to detect the presence and concentration of this compound.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this whitepaper.

Caption: Dual mechanism of action of this compound on mitochondrial respiration.

Caption: In vivo experimental workflow for evaluating this compound efficacy.

References

The Dual Impact of MS-L6 on Cellular Energetics: A Technical Overview of ATP Synthesis Inhibition and Glycolytic Upregulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-L6 is a novel small molecule that demonstrates potent antitumor activity by disrupting cellular metabolism. This technical guide provides an in-depth analysis of the dual mechanisms of action of this compound, focusing on its profound impact on mitochondrial ATP synthesis and the subsequent compensatory shift towards glycolysis. Through the inhibition of the mitochondrial electron transport chain (ETC) Complex I and the uncoupling of oxidative phosphorylation (OXPHOS), this compound effectively reduces cellular ATP levels. This energy deficit triggers a metabolic reprogramming, characterized by increased glucose consumption and lactate production. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the affected signaling pathways and experimental workflows.

Introduction

Cancer cells exhibit a heightened dependence on robust bioenergetic pathways to fuel their rapid proliferation and survival.[1] Consequently, targeting cellular metabolism, particularly mitochondrial respiration, has emerged as a promising therapeutic strategy. This compound, a synthetic bis-thioureidic derivative, has been identified as a potent inhibitor of oxidative phosphorylation with a unique dual-action mechanism.[1][2] This guide explores the molecular and cellular consequences of this compound treatment, with a specific focus on its effects on ATP synthesis and glycolysis.

Mechanism of Action of this compound

This compound exerts its effects through a two-pronged attack on mitochondrial function: inhibition of ETC Complex I and uncoupling of oxidative phosphorylation.

Inhibition of Mitochondrial Respiratory Complex I

This compound directly inhibits the activity of the NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the electron transport chain.[1] This inhibition blocks the oxidation of NADH, a critical step in the generation of the proton motive force required for ATP synthesis.[1] The inhibitory effect of this compound on Complex I has been demonstrated in both intact mitochondria and sub-mitochondrial particles, indicating that its action is independent of mitochondrial membrane potential and does not require accumulation within the mitochondrial matrix.[1]

Uncoupling of Oxidative Phosphorylation

In addition to Complex I inhibition, this compound acts as an uncoupler of oxidative phosphorylation.[1] This means it disrupts the tight coupling between electron transport and ATP synthesis. By increasing the permeability of the inner mitochondrial membrane to protons, this compound dissipates the proton gradient that drives ATP synthase. This leads to an increase in oxygen consumption that is not linked to ATP production.[1]

Quantitative Analysis of this compound Effects

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different cell types and experimental conditions.

| Cell Line | IC₅₀ for Oxygen Consumption Rate (OCR) | Reference |

| Rat Hepatocytes | ~50 µM | [1] |

| RL (Lymphoma) | ~10 µM | [1] |

| K422 (Lymphoma) | ~5 µM | [1] |

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Oxygen Consumption Rate. This table illustrates the concentration of this compound required to inhibit 50% of the oxygen consumption rate in different cell lines. Cancer cell lines (RL and K422) show significantly higher sensitivity to this compound compared to non-cancerous rat hepatocytes.[1]

| Cell Line | Treatment | ATP/ADP Ratio (Fold Change vs. Control) | Reference |

| RL | This compound | Dramatically Reduced | [1] |

| K422 | This compound | Dramatically Reduced | [1] |

| Hepatocytes | 50 µM this compound | No Significant Change | [1] |

Table 2: Effect of this compound on Cellular Energy Status. This table shows the impact of this compound treatment on the ATP/ADP ratio, a key indicator of cellular energy charge. A significant decrease in this ratio was observed in cancer cell lines, reflecting a severe energy deficit.

Impact on ATP Synthesis and Glycolysis

The dual action of this compound leads to a significant reduction in mitochondrial ATP synthesis.[1] To compensate for this energy crisis, cancer cells undergo a metabolic shift, upregulating glycolysis to generate ATP through substrate-level phosphorylation. This is evidenced by increased glucose consumption and lactate production in this compound-treated cells.[1]

Figure 1: Signaling pathway of this compound's impact on cellular metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Oxygen Consumption Rate (OCR)

-

Objective: To determine the effect of this compound on mitochondrial respiration.

-

Apparatus: Seahorse XF Analyzer.

-

Protocol:

-

Cells (e.g., rat hepatocytes, RL, K422) are seeded in Seahorse XF microplates.

-

After cell attachment, the culture medium is replaced with Seahorse XF base medium supplemented with substrates such as glutamate and malate for Complex I-driven respiration.

-

Baseline OCR is measured.

-

Increasing concentrations of this compound are injected into the wells.

-

OCR is measured continuously to determine the dose-dependent inhibitory effect.

-